Nav1.7-IN-8 -

Nav1.7-IN-8

Catalog Number: EVT-8705461
CAS Number:
Molecular Formula: C21H12ClF2N5O4S2
Molecular Weight: 535.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Nav1.7-IN-8 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds which serve as precursors.
  2. Reagents and Catalysts: Various reagents are used to facilitate chemical reactions, such as coupling agents and solvents that promote the desired transformations.
  3. Reaction Conditions: Specific temperatures, pressures, and reaction times are optimized to achieve high yields of the desired product.
  4. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate Nav1.7-IN-8 from byproducts.

Technical details regarding the exact synthetic pathway may vary based on proprietary methods or specific research protocols employed in laboratories focusing on medicinal chemistry.

Molecular Structure Analysis

The molecular structure of Nav1.7-IN-8 is characterized by its unique arrangement of atoms that confer its biological activity.

  • Chemical Formula: The precise chemical formula can provide insights into the molecular weight and potential interactions with biological targets.
  • Structural Features: Key functional groups within the molecule are crucial for binding affinity to the Nav1.7 channel.
  • Data Representation: X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate the three-dimensional structure of Nav1.7-IN-8.

Understanding the molecular structure is vital for predicting how the compound interacts with its target and influences its pharmacological properties.

Chemical Reactions Analysis

Nav1.7-IN-8 undergoes various chemical reactions that are essential for its functionality:

  1. Binding Interactions: The primary reaction involves binding to the Nav1.7 sodium channel, inhibiting its activity.
  2. Conformational Changes: Upon binding, conformational changes in the sodium channel may occur, affecting ion flow and neuronal excitability.
  3. Metabolic Stability: The compound must also resist metabolic degradation to maintain efficacy during therapeutic use.

Technical details about these reactions can be studied through electrophysiological assays and kinetic modeling to understand how Nav1.7-IN-8 modulates channel activity.

Mechanism of Action

The mechanism of action for Nav1.7-IN-8 is centered around its ability to inhibit the Nav1.7 sodium channel:

  • Inhibition Process: By binding to specific sites on the channel protein, Nav1.7-IN-8 prevents sodium ions from entering neurons during action potentials.
  • Impact on Pain Signaling: This inhibition reduces neuronal excitability and transmission of pain signals, providing relief from conditions characterized by excessive pain signaling.
  • Data Insights: Electrophysiological studies provide data on the potency and efficacy of Nav1.7-IN-8 in blocking action potentials in sensory neurons.

Understanding this mechanism is crucial for developing effective analgesics based on this compound.

Physical and Chemical Properties Analysis

Nav1.7-IN-8 exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: The solubility profile in various solvents can affect bioavailability and formulation strategies.
  • Stability: Stability under physiological conditions is critical for ensuring therapeutic effectiveness.
  • Melting Point and Boiling Point: These properties help determine appropriate storage conditions and handling procedures.

Relevant data regarding these properties can be obtained through standard characterization techniques such as differential scanning calorimetry or high-performance liquid chromatography.

Applications

Nav1.7-IN-8 has significant potential applications in scientific research and medicine:

  • Pain Management: As a selective inhibitor of Nav1.7, it could be developed into a novel analgesic for treating chronic pain conditions.
  • Research Tool: It serves as a valuable tool for studying sodium channel physiology and nociception mechanisms in laboratory settings.
  • Drug Development: Insights gained from studies involving Nav1.7-IN-8 could inform the design of new drugs targeting sodium channels for various neurological disorders.
Introduction to Nav1.7 as a Therapeutic Target in Pain Pathophysiology

Role of Voltage-Gated Sodium Channels in Nociceptive Signaling

Voltage-gated sodium channels are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells, including nociceptive neurons. These channels consist of a pore-forming α-subunit and auxiliary β-subunits, with the α-subunit comprising four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The channel's voltage-sensing capability primarily resides in the S4 segments, which undergo conformational changes in response to membrane depolarization, facilitating sodium ion influx and action potential initiation [2] [6]. Within the dorsal root ganglion, multiple sodium channel isoforms are expressed, including Nav1.1, Nav1.6, Nav1.7, Nav1.8, and Nav1.9. Each isoform exhibits distinct biophysical properties and expression patterns that define their functional contributions to neuronal excitability and pain signaling pathways [3] [6]. Nav1.7 demonstrates slow closed-state inactivation kinetics, enabling it to amplify generator potentials at nociceptor nerve terminals. This property establishes Nav1.7 as a critical "threshold channel" that regulates neuronal excitability in response to small, slow depolarizing stimuli—a key mechanism in peripheral sensitization during pathological pain states [2] [6].

Genetic and Functional Validation of Nav1.7 in Inherited and Acquired Pain Syndromes

Human genetic studies provide compelling validation of Nav1.7's pivotal role in pain pathophysiology. Gain-of-function mutations in the SCN9A gene, encoding Nav1.7, are causally linked to severe inherited pain syndromes. Erythromelalgia manifests as episodic burning pain, erythema, and temperature sensitivity primarily in the extremities, with mutations enhancing channel activation and inducing neuronal hyperexcitability [4] [10]. Paroxysmal extreme pain disorder features severe rectal, ocular, or mandibular pain with autonomic symptoms, resulting from mutations that impair fast inactivation, leading to persistent sodium currents [4] [10]. Conversely, loss-of-function SCN9A mutations cause congenital insensitivity to pain—a rare autosomal recessive condition characterized by complete absence of pain perception without other neurological deficits. This profound phenotype demonstrates that Nav1.7 function is indispensable for nociception while being largely dispensable for other neurological functions [3] [7]. Beyond monogenic disorders, dysregulated Nav1.7 expression and post-translational modifications contribute to acquired pain conditions, including small fiber neuropathy and inflammatory pain states, reinforcing its significance across diverse pain etiologies [6] [10].

Pharmacological Rationale for Isoform-Specific Sodium Channel Blockers

Conventional sodium channel blockers (local anesthetics, antiarrhythmics, anticonvulsants) non-selectively inhibit multiple sodium channel isoforms, resulting in dose-limiting adverse effects. Cardiac sodium channels (Nav1.5) inhibition risks arrhythmogenesis, while central nervous system sodium channels (Nav1.1, Nav1.2, Nav1.6) blockade may cause sedation, cognitive impairment, or seizures [5]. The restricted expression pattern of Nav1.7 within sympathetic ganglia and nociceptive neurons—particularly its enrichment in peripheral nervous system versus minimal central expression—presents an opportunity for therapeutic targeting with reduced systemic toxicity [1] [3]. Selective Nav1.7 inhibitors aim to dampen pathological hyperexcitability in nociceptors without disrupting sodium channel function in cardiac tissue or the central nervous system [1] [9]. This approach represents a paradigm shift from broad sodium channel modulators toward precision analgesics designed to interrupt pain signaling at its peripheral origin while preserving essential physiological functions of other sodium channel isoforms [6] [10].

Table 1: Sodium Channel Isoforms and Their Roles in Human Physiology

IsoformPrimary Tissue DistributionKey Physiological RolesConsequences of Non-selective Blockade
Nav1.7Dorsal root ganglia, sympathetic ganglia, olfactory epitheliumThreshold setting in nociceptors, olfactory signal transductionAnalgesia, possible anosmia
Nav1.5Cardiac myocytesCardiac action potential propagationArrhythmias, reduced cardiac contractility
Nav1.1Central nervous systemAction potential initiation in interneuronsSeizures, cognitive impairment
Nav1.4Skeletal muscleMuscle contraction and force generationMuscle weakness, paralysis
Nav1.6Nodes of Ranvier, central nervous systemAction potential propagation in myelinated axonsMotor impairment, neurological dysfunction

Properties

Product Name

Nav1.7-IN-8

IUPAC Name

4-[2-(3-amino-1,2-benzoxazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Molecular Formula

C21H12ClF2N5O4S2

Molecular Weight

535.9 g/mol

InChI

InChI=1S/C21H12ClF2N5O4S2/c22-11-2-4-16(12(6-11)10-1-3-17-13(5-10)20(25)28-33-17)32-18-7-15(24)19(8-14(18)23)35(30,31)29-21-26-9-27-34-21/h1-9H,(H2,25,28)(H,26,27,29)

InChI Key

CYBITNCPJFQMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)C(=NO2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.